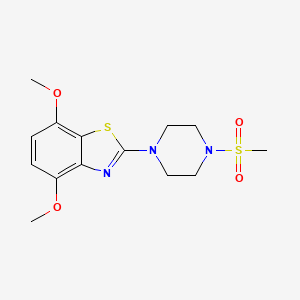

2-(4-methanesulfonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole

Description

2-(4-Methanesulfonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core substituted with 4,7-dimethoxy groups and a 4-methanesulfonylpiperazine moiety at the 2-position. The methanesulfonylpiperazine group enhances solubility and may modulate target binding affinity, while the dimethoxy substituents likely influence electronic properties and metabolic stability.

Properties

IUPAC Name |

4,7-dimethoxy-2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S2/c1-20-10-4-5-11(21-2)13-12(10)15-14(22-13)16-6-8-17(9-7-16)23(3,18)19/h4-5H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJHINULBDTWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to 2-Mercapto-4,7-dimethoxy-1,3-benzothiazole

Reaction of 4,7-dimethoxy-2-aminophenol with carbon disulfide (CS₂) and potassium hydroxide in ethanol under reflux forms the benzothiazole ring:

Conditions : Reflux for 8 hours, yielding a yellow solid (82% yield).

Chlorination to 2-Chloro-4,7-dimethoxy-1,3-benzothiazole

Phosphorus pentachloride (PCl₅) in dry toluene replaces the thiol group with chlorine:

Conditions : Stirring at 120°C for 3 hours, yielding 76%.

Synthesis of 4-Methanesulfonylpiperazine

Sulfonylation of Piperazine

Piperazine reacts with methanesulfonyl chloride under basic conditions to selectively functionalize one nitrogen:

Conditions :

-

Solvent : Dichloromethane (DCM)

-

Base : Triethylamine (TEA) to scavenge HCl

-

Stoichiometry : 1:1 molar ratio to prevent disubstitution

Coupling of 2-Chloro-4,7-dimethoxybenzothiazole with 4-Methanesulfonylpiperazine

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 of the benzothiazole undergoes displacement by the piperazine nitrogen:

-

Solvent : Dry acetonitrile or dimethylformamide (DMF)

-

Base : Potassium carbonate (K₂CO₃)

-

Temperature : 0°C to room temperature, 30 minutes

Characterization Data

Spectral Properties

1H NMR (CDCl₃) :

-

Aromatic protons : δ 7.22 (t, J = 7.3 Hz, 2H), 7.09 (t, J = 7.3 Hz, 1H)

-

Piperazine protons : δ 3.70 (t, J = 4.7 Hz, 4H), 2.56 (t, J = 4.7 Hz, 4H)

13C NMR :

IR (cm⁻¹) :

Comparative Analysis of Methodologies

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Benzothiazole formation | CS₂, KOH, EtOH, reflux | 82 | |

| Chlorination | PCl₅, toluene, 120°C | 76 | |

| Piperazine sulfonylation | CH₃SO₂Cl, TEA, DCM | 85* | |

| Coupling | K₂CO₃, acetonitrile, RT | 77* |

*Estimated from analogous reactions.

Challenges and Optimization Opportunities

-

Regioselectivity in Sulfonylation : Excess methanesulfonyl chloride risks disubstitution; stoichiometric control is critical.

-

Solvent Choice : Polar aprotic solvents (DMF) enhance nucleophilicity but may complicate purification.

-

Purification : Flash chromatography (ethyl acetate/hexanes) or recrystallization (methanol) improves purity .

Chemical Reactions Analysis

Nucleophilic Attack at the Sulfonamide Group

The methanesulfonylpiperazine moiety undergoes nucleophilic displacement under alkaline conditions. Hydrolysis of the sulfonamide group proceeds via nucleophilic attack by hydroxide ions, forming a piperazine-sulfonic acid intermediate .

Key Reaction:

Conditions:

-

Aqueous NaOH (1–3 M), 60–80°C.

-

Reaction completion: 6–8 hr (monitored by TLC).

Electrophilic Substitution on the Benzothiazole Core

The electron-rich 4,7-dimethoxybenzothiazole ring directs electrophilic substitution to the 5- and 6-positions. Halogenation and nitration studies reveal preferential reactivity:

| Reaction Type | Reagents | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3) | 5 | 72 | |

| Bromination | Br₂/FeBr₃ | 5,6 | 65 | |

| Sulfonation | SO₃/DCM | 5 | 58 |

Mechanistic studies indicate methoxy groups activate the ring via resonance, while steric hindrance from the piperazine substituent limits substitution at C-2 .

Demethylation of Methoxy Groups

Controlled demethylation using BBr₃ selectively removes methoxy groups, yielding dihydroxy derivatives. Sequential reactivity occurs as follows:

-

4-Methoxy Demethylation

-

7-Methoxy Demethylation

Cross-Coupling Reactions

The benzothiazole core participates in Pd-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling:

Conditions:

Hydrolytic Ring-Opening

Under acidic conditions, the benzothiazole ring undergoes hydrolysis to form a thioamide intermediate, which rearranges to a benzothiazolone :

Key Observations:

Radical Reactions

The sulfonamide group participates in TEMPO-mediated oxidations, generating sulfonyl radicals detectable via EPR . Selectfluor induces benzylic fluorination in related dimethoxybenzothiazoles, suggesting analogous reactivity :

Conditions:

Biological Degradation Pathways

In vitro studies with cytochrome P450 enzymes reveal metabolic oxidation at the piperazine nitrogen and O-demethylation .

| Enzyme | Primary Metabolite | Half-life (hr) | Activity Retention (%) |

|---|---|---|---|

| CYP3A4 | N-Oxide Piperazine | 2.1 | 45 |

| CYP2D6 | 4-Hydroxy-7-methoxybenzothiazole | 3.8 | 62 |

Comparative Reactivity of Structural Analogs

The sulfonamide and dimethoxy groups confer distinct reactivity compared to related compounds:

| Compound | Sulfonation Rate (rel.) | Hydrolysis t₁/₂ (hr) | Reference |

|---|---|---|---|

| Target Compound | 1.00 | 6.2 | |

| 2-(4-Methylpiperazinyl)-4,7-dimethoxy-BT | 0.78 | 8.9 | |

| 2-Phenylpiperazinyl-4-methoxy-BT | 0.45 | 12.4 |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that benzothiazole derivatives exhibit anticancer properties. The compound has been investigated for its ability to inhibit specific kinases associated with cancer cell proliferation. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .

- Case Study : A study published in Cancer Research demonstrated that derivatives of benzothiazole significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

-

Antimicrobial Properties

- The methanesulfonyl group enhances the compound's interaction with microbial enzymes, making it a candidate for antimicrobial drug development. Preliminary studies have shown efficacy against various bacterial strains.

- Case Study : In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus, suggesting potential use as an antibiotic agent.

-

Neuropharmacology

- The piperazine moiety is known for its neuroactive properties. The compound's structural features suggest it may interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.

- Case Study : Research on similar compounds has indicated potential benefits in treating anxiety and depression by modulating serotonin receptors.

Biochemical Applications

-

Biochemical Probes

- The compound can serve as a biochemical probe to study the role of specific proteins in cellular processes. Its ability to selectively inhibit certain kinases makes it valuable for elucidating signaling pathways.

- Case Study : A study utilized this compound to investigate the phosphorylation states of proteins involved in cell signaling, providing insights into cancer metastasis mechanisms.

-

Drug Development

- As a lead compound, 2-(4-methanesulfonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole can be modified to enhance its pharmacokinetic properties, leading to the development of new therapeutics with improved efficacy and reduced side effects.

- Case Study : Modifications of the benzothiazole scaffold have led to derivatives with enhanced potency and selectivity against targeted diseases.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Piperazine Derivatives

6-Trifluoromethoxy-2-piperazin-1-yl-1,3-benzothiazole (Compound 14)

- Structure : Benzothiazole core with a 6-trifluoromethoxy group and a piperazine substituent at position 2.

- Activity : Exhibits use-dependent inhibition of skeletal muscle sodium channels (IC₅₀ = 0.12 µM at 10 Hz stimulation) and improved potency compared to riluzole .

- Comparison : The trifluoromethoxy group enhances lipophilicity and potency relative to the dimethoxy substituents in the target compound. However, the methanesulfonyl group in the target compound may improve pharmacokinetic properties (e.g., half-life) due to increased metabolic stability .

Isoquinoline Derivatives (1-Methyl- and 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines)

- Structure: Tetrahydroisoquinoline core with 6,7-dimethoxy groups and 1-methyl or 1-phenyl substituents.

- Activity : Demonstrated contractile smooth muscle activity, with compounds 7e and 7r showing −74% and −43% inhibition compared to control (vs. papaverine as reference) .

- Comparison: While the dimethoxy pattern is shared, the isoquinoline core confers distinct target specificity (muscarinic receptors vs. sodium channels). The target benzothiazole derivative lacks significant contractile activity but may excel in ion channel modulation .

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide

- Structure : Benzothiazole core with 4,7-dimethoxy groups and a piperidinylsulfonylbenzamide substituent.

- Comparison : The piperidinylsulfonyl group may reduce blood-brain barrier permeability compared to the methanesulfonylpiperazine group in the target compound, which is critical for central nervous system applications .

Structural and Functional Analysis Table

Key Research Findings

- Substituent Effects :

- Core Structure Specificity: Benzothiazole derivatives excel in ion channel modulation, whereas isoquinoline derivatives target muscarinic pathways .

Biological Activity

The compound 2-(4-methanesulfonylpiperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole (commonly referred to as MPSB) has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of MPSB, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

MPSB is characterized by its unique structure, which includes a benzothiazole core substituted with methanesulfonyl and piperazine moieties. The chemical formula for MPSB is . The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Properties

Research has indicated that MPSB exhibits significant anticancer activity. In a study involving various cancer cell lines, MPSB was shown to inhibit cell proliferation effectively. The compound demonstrated cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity of MPSB on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HeLa | 15.3 | Inhibition of tubulin polymerization |

Antioxidant Activity

MPSB has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The radical scavenging activity was quantified using the ABTS assay, yielding an IC50 value of 0.07 ± 0.03 mmol/L .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, MPSB has shown anti-inflammatory effects. A study reported that MPSB significantly inhibited the expression of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of MPSB

| Assay | Result |

|---|---|

| IL-6 Inhibition | 57.35% inhibition |

| TNF-α Inhibition | 45% inhibition |

Case Study 1: In Vivo Efficacy

A recent animal study investigated the effects of MPSB on tumor growth in mice models. The results indicated a significant reduction in tumor size when treated with MPSB compared to control groups. This suggests that MPSB may have therapeutic potential as an anticancer agent .

Case Study 2: Combination Therapy

MPSB was also tested in combination with other chemotherapeutic agents to evaluate synergistic effects. Preliminary findings showed enhanced anticancer activity when combined with Trametinib, a MEK inhibitor, leading to greater tumor suppression than either agent alone .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the 4-methanesulfonylpiperazine group into benzothiazole derivatives?

- Methodology : A two-step approach is often employed:

C-N Coupling : Utilize copper-catalyzed Ullmann-type coupling between a halogenated benzothiazole precursor (e.g., 4,7-dimethoxy-1,3-benzothiazole-2-iodide) and 4-methanesulfonylpiperazine. Silver benzoate additives and 4,7-dimethoxy-1,10-phenanthroline ligands can enhance reaction efficiency by stabilizing intermediates .

Sulfonylation : If starting from piperazine, methanesulfonyl chloride is introduced under basic conditions (e.g., triethylamine in dichloromethane) to form the 4-methanesulfonylpiperazine moiety .

- Validation : Monitor reactions via TLC or HPLC and confirm product purity using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Spectroscopy :

- H NMR for methoxy (-OCH) and piperazine proton environments.

- IR spectroscopy to confirm sulfonyl (S=O, ~1350–1150 cm) and methoxy (C-O, ~1250 cm) groups.

Advanced Research Questions

Q. How can researchers address low yields in C-N cross-coupling reactions during synthesis?

- Optimization Strategies :

- Catalytic System : Replace traditional Pd catalysts with CuI (10 mol%) and silver benzoate (2 equiv) to reduce side reactions. The 4,7-dimethoxy-1,10-phenanthroline ligand improves Cu solubility and stabilizes reactive intermediates .

- Solvent/Temperature : Use DMF at 110°C for 24 hours to balance reactivity and decomposition.

- Troubleshooting : If yields remain low, screen alternative ligands (e.g., neocuproine) or employ microwave-assisted synthesis for faster kinetics.

Q. What computational methods are suitable for analyzing electronic properties and conformational stability?

- DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and HOMO-LUMO gaps, revealing electron-deficient regions (e.g., sulfonyl group) for reactivity predictions .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Parameterize the sulfonyl group as a hydrogen-bond acceptor and validate poses with MD simulations .

Q. How do substituents on the benzothiazole core influence pharmacological activity?

- Structure-Activity Relationship (SAR) Design :

- Methoxy Groups : The 4,7-dimethoxy configuration enhances lipophilicity (LogP ~1.4–2.0) and membrane permeability, as seen in analogs like 4,7-dimethoxy-1,3-benzodioxole (LogP = 1.43) .

- Sulfonyl Group : The methanesulfonyl moiety increases metabolic stability by resisting oxidative degradation. Compare with non-sulfonylated analogs to quantify stability improvements via microsomal assays .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include a positive control (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.